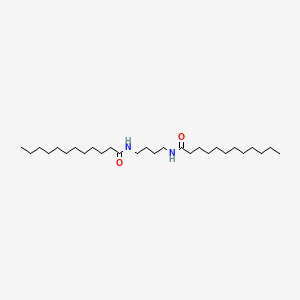
N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and hydroxy-naphthyl groups, contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets stringent quality standards.
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxy and dichlorophenyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-(2-hydroxy-1-naphthyl)urea
- N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-2-naphthyl)urea
- N-(3,4-Dichlorophenyl)-N’-(5-methoxy-1-naphthyl)urea
Uniqueness
N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea is unique due to the specific positioning of the hydroxy group on the naphthyl ring and the dichloro substitution on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
303092-11-7 |
|---|---|
分子式 |
C17H12Cl2N2O2 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-8-7-10(9-14(13)19)20-17(23)21-15-5-1-4-12-11(15)3-2-6-16(12)22/h1-9,22H,(H2,20,21,23) |
InChI 键 |
JWJGTRYPQPUQOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-ethyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976475.png)
![4-methyl-N,N-bis[2-(2-nitrophenoxy)ethyl]benzenesulfonamide](/img/structure/B11976488.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11976495.png)
![4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B11976500.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976502.png)

![7-{2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976515.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11976528.png)
![4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11976532.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976567.png)
![2-Benzyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976575.png)
![Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976580.png)
